

Application Notes and Protocols for NMR Spectroscopy Analysis of Ochracenomicin C

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Compound of Interest

Compound Name: Ochracenomicin C

Cat. No.: B1247681

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Note: The detailed quantitative NMR data for **Ochracenomicin C**, including specific chemical shifts and coupling constants, is not publicly available in the cited literature. The following application notes and protocols are based on established methodologies for the structural elucidation of benz[a]anthraquinone antibiotics and related natural products. These guidelines provide a comprehensive framework for researchers to conduct their own NMR analysis of **Ochracenomicin C**.

Introduction to Ochracenomicin C

Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, isolated from the fermentation broth of *Amiclatopsis* sp.[1] Like other compounds in this class, it is presumed to possess antibacterial properties. The structural elucidation of such complex natural products relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document outlines the strategic approach and detailed protocols for the complete NMR spectral analysis of **Ochracenomicin C**, facilitating its structural confirmation and future research into its biological activities.

Hypothetical NMR Data Presentation for Ochracenomicin C

While the specific data for **Ochracenomicin C** is not available, the following tables illustrate how the quantitative NMR data should be structured for clarity and comparative analysis once acquired.

Table 1: Hypothetical ^1H NMR Data for **Ochracenomicin C** (in CDCl_3 , 500 MHz)

Position	δ (ppm)	Multiplicity	J (Hz)	Integration
H-1	7.80	d	8.0	1H
H-2	7.50	t	7.5	1H
H-3	7.65	t	7.5	1H
H-4	8.10	d	8.0	1H
H-5	7.95	s	1H	
H-6
OCH ₃	3.90	s	3H	
OH	12.50	s	1H	

Table 2: Hypothetical ^{13}C NMR Data for **Ochracenomicin C** (in CDCl_3 , 125 MHz)

Position	δ (ppm)	Carbon Type	Key HMBC Correlations (from ^1H at δ)
C-1	128.5	CH	H-2, H-3
C-2	125.0	CH	H-1, H-3
C-3	135.2	CH	H-2, H-4
C-4	122.8	CH	H-3
C-4a	132.1	C	H-4, H-5
C-5	118.9	CH	H-4, H-6
C-6
C-7	182.5	C=O	H-8
C-7a	130.4	C	H-8
OCH ₃	56.3	CH ₃	

Experimental Protocols for NMR Analysis

The following are detailed protocols for the key NMR experiments required for the structural elucidation of **Ochracenomicin C**.

Sample Preparation

- Dissolution:** Accurately weigh approximately 5-10 mg of purified **Ochracenomicin C** and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and should be noted in the data records.
- Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm for both ^1H and ^{13}C NMR).
- Filtration:** Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to remove any particulate matter.

1D NMR Spectroscopy

- ^1H NMR (Proton NMR):
 - Spectrometer Setup: Tune and shim the NMR spectrometer for the specific sample and solvent.
 - Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
- ^{13}C NMR (Carbon NMR):
 - Spectrometer Setup: Use the same tuned and shimmed sample.
 - Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .

- Processing: Apply a Fourier transform, phase correction, and baseline correction.

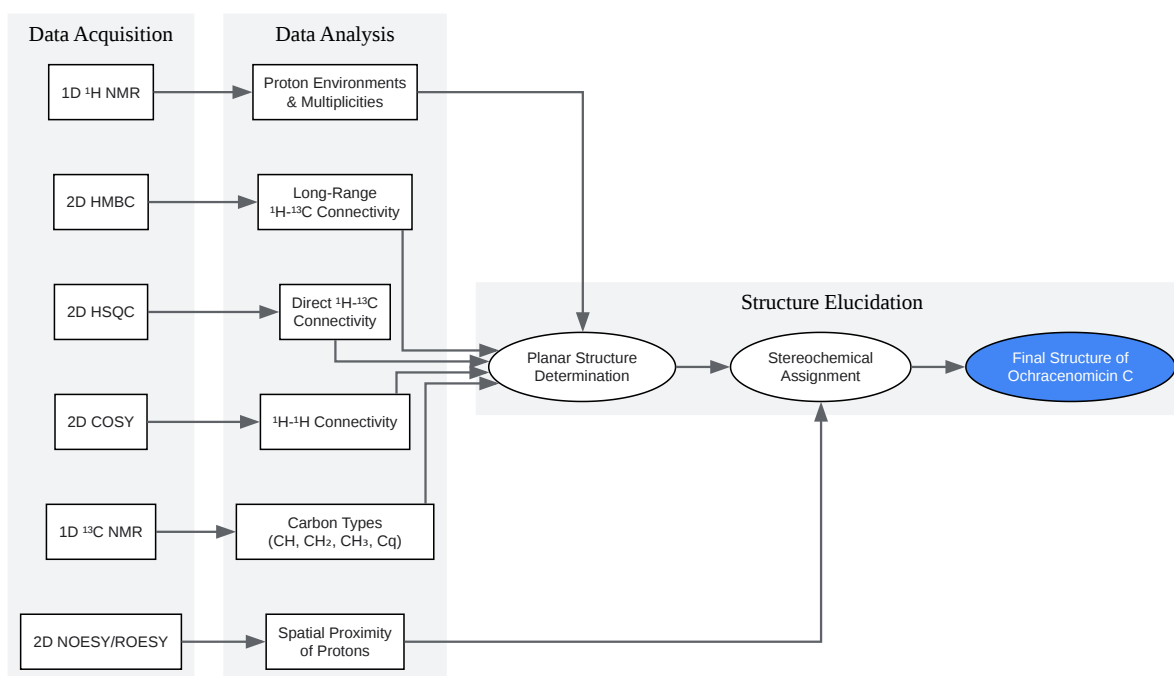
2D NMR Spectroscopy

- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin couplings.
 - Pulse Sequence: Standard COSY-90 or DQF-COSY.
 - Parameters: Acquire a 2D data matrix with typically 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
 - Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ^1H - ^{13}C correlations.
 - Pulse Sequence: Standard HSQC with sensitivity enhancement.
 - Parameters: Set the spectral widths for ^1H (F2) and ^{13}C (F1) dimensions. Use a coupling constant (^1JCH) of ~ 145 Hz for optimization.
 - Processing: Apply appropriate window functions and perform Fourier transformation.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations.
 - Pulse Sequence: Standard HMBC.
 - Parameters: Optimize for a long-range coupling constant of 8-10 Hz.
 - Processing: Apply appropriate window functions and perform Fourier transformation.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is crucial for stereochemical assignments.
 - Pulse Sequence: Standard NOESY or ROESY.

- Parameters: Use a mixing time of 300-800 ms for NOESY, or a spin-lock time of 200-500 ms for ROESY.
- Processing: Process the 2D data similarly to the COSY experiment.

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the logical flow of experiments and data interpretation for the structural elucidation of **Ochracenomicin C**.



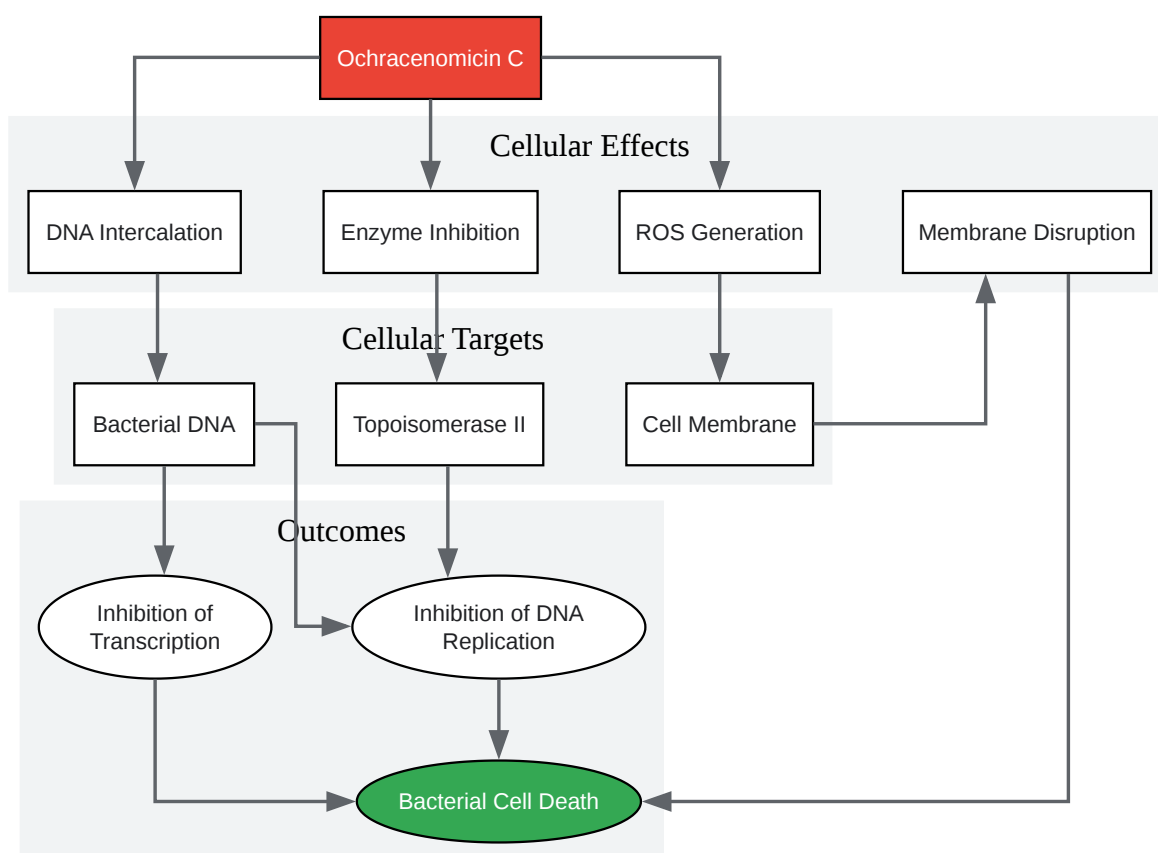
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Caption: Workflow for the NMR-based structural elucidation of **Ochracenomicin C**.

Putative Biological Action and Signaling Pathway

The precise mechanism of action for **Ochracenomicin C** has not been elucidated. However, many anthracycline and benz[a]anthraquinone antibiotics are known to exert their antibacterial effects through intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription. Another potential mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components.

The diagram below illustrates a generalized logical relationship for the potential antibacterial mechanism of action.



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Caption: Putative antibacterial mechanisms of action for **Ochracenomicin C**.

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References

- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from *Amiclatopsis* sp - PubMed [pubmed.ncbi.nlm.nih.gov]
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